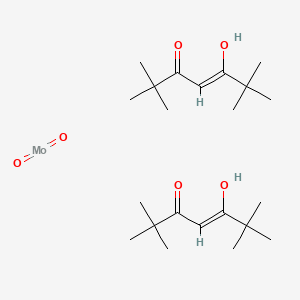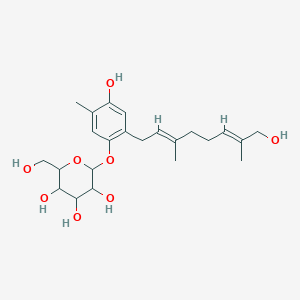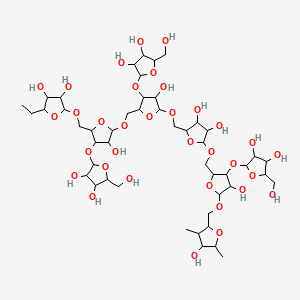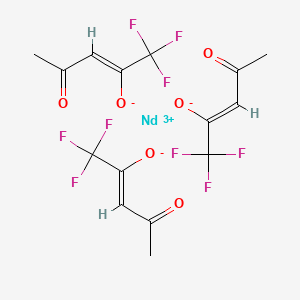
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モリブデン(VI)酸化物ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)は、化学式MoO₂(C₁₁H₁₉O₂)₂の有機金属化合物です。 黄色い結晶外観で知られており、薄膜堆積、工業化学、医薬品など様々な用途に使用されています 。 この化合物はAE Organometallics™シリーズに属し、高純度と安定性で評価されています .
準備方法
合成経路と反応条件
モリブデン(VI)酸化物ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)の合成には、通常、適切な溶媒の存在下で、三酸化モリブデン(MoO₃)と2,2,6,6-テトラメチル-3,5-ヘプタンジオンの反応が含まれます。 反応は、所望の生成物の生成を確実にするために、制御された条件下で行われます .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高い収率と純度を達成するために、温度、圧力、反応物の濃度の精密な制御が含まれます。 次に、化合物は再結晶またはその他の適切な方法で精製されて、不純物が除去されます .
化学反応の分析
反応の種類
モリブデン(VI)酸化物ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)は、次のような様々な化学反応を起こします。
酸化: この化合物は、より高い酸化状態のモリブデン化合物を形成するために酸化できます。
還元: これは、より低い酸化状態のモリブデン化合物を形成するために還元できます。
置換: 2,2,6,6-テトラメチル-3,5-ヘプタンジオナート配位子が他の配位子に置き換えられる配位子交換反応が発生する可能性があります.
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な配位子などがあります。 反応は、通常、所望の結果を確実にするために、制御された温度と圧力の条件下で行われます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化モリブデン(VI)を生成する可能性があり、還元はモリブデン(IV)化合物を生成する可能性があります .
科学研究の用途
モリブデン(VI)酸化物ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)は、広範囲の科学研究の用途があります。
科学的研究の応用
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications:
作用機序
モリブデン(VI)酸化物ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)の作用機序には、様々な分子標的および経路との相互作用が含まれます。この化合物は触媒として作用し、活性化エネルギーを下げることで化学反応を促進することができます。 また、生体分子と相互作用し、その機能と活性を潜在的に影響を与える可能性もあります .
類似化合物との比較
類似化合物
- 二酸化モリブデンテトラメチルヘプタンジオナート
- モリブデン(IV)酸化物テトラメチルヘプタンジオナート
- ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)オキソモリブデン(VI)
独自性
モリブデン(VI)酸化物ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナート)は、その高い安定性、純度、および様々な用途における汎用性によって独特です。 複数の種類の化学反応を起こす能力と、広範囲の科学研究の用途は、学術的および産業的設定の両方で貴重な化合物となっています .
特性
分子式 |
C22H40MoO6 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; |
InChIキー |
FLPSXHSSVOJARZ-KKUWAICFSA-N |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)
![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)


![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
